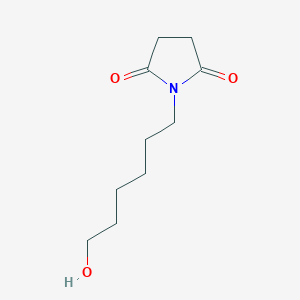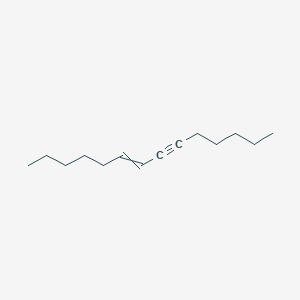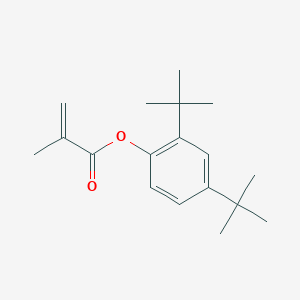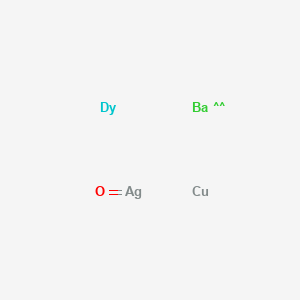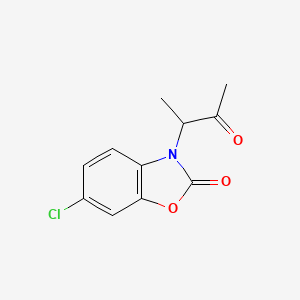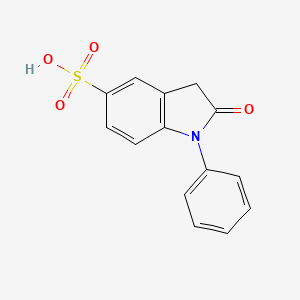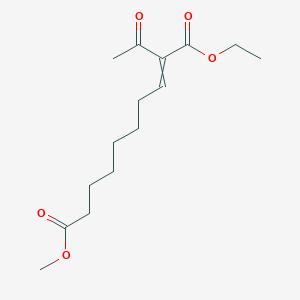![molecular formula C25H39NO2 B14292300 3-(2,3-Dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl decanoate CAS No. 115864-65-8](/img/structure/B14292300.png)
3-(2,3-Dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl decanoate is a complex organic compound that features a bicyclic structure with a nitrogen atom. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its significant biological activities and applications in various fields such as medicinal chemistry and drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl decanoate typically involves the construction of the azabicyclo[3.2.1]octane scaffold. This can be achieved through various synthetic methodologies, including intramolecular cyclization and rearrangements such as the Beckmann rearrangement . The starting materials often include cyclopentanes and piperidine derivatives, which undergo nucleophilic attack and concomitant intramolecular cyclization to form the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as flow chemistry and continuous processing to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,3-Dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl decanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
3-(2,3-Dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl decanoate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(2,3-Dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl decanoate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tropane Alkaloids: These compounds share a similar bicyclic structure and are known for their biological activities, including their use as pharmaceuticals (e.g., cocaine, atropine).
2-Azabicyclo[3.2.1]octane Derivatives: These compounds also feature the azabicyclo[3.2.1]octane scaffold and have significant potential in drug discovery and medicinal chemistry.
Uniqueness
3-(2,3-Dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl decanoate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
115864-65-8 |
|---|---|
Molekularformel |
C25H39NO2 |
Molekulargewicht |
385.6 g/mol |
IUPAC-Name |
[3-(2,3-dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl] decanoate |
InChI |
InChI=1S/C25H39NO2/c1-4-5-6-7-8-9-10-14-24(27)28-23-13-11-12-20(18-23)25-19(2)26(3)22-16-15-21(25)17-22/h11-13,18-19,21-22,25H,4-10,14-17H2,1-3H3 |
InChI-Schlüssel |
UZRKGYJRAUNWHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)OC1=CC=CC(=C1)C2C(N(C3CCC2C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


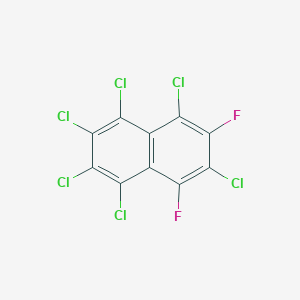
![2-[(2-Nitrophenoxy)methyl]thiophene](/img/structure/B14292226.png)
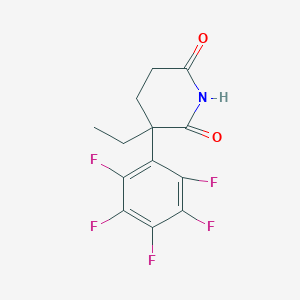
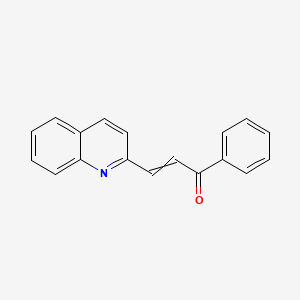
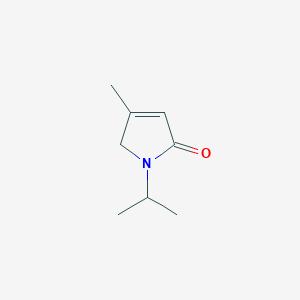
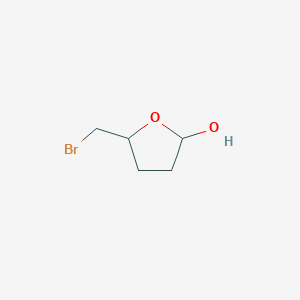
![2-{2-[2-(Pent-4-en-1-yl)-1,3-dithian-2-yl]ethyl}-1,3-dioxolane](/img/structure/B14292266.png)
